

Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acids

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Compound of Interest

Compound Name: 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid

CAS No.: 51842-69-4

Cat. No.: B1271571

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A Technical Guide for Drug Development Professionals Executive Summary

The 2-phenylquinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its pleiotropic biological activities.^{[1][2]} Historically utilized for its anti-inflammatory properties (cinchophen analogs), this scaffold has evolved into a critical template for developing inhibitors of human dihydroorotate dehydrogenase (hDHODH), histone deacetylases (HDACs), and Sirtuin 3 (SIRT3).^[3]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this chemotype. It synthesizes recent data on synthetic accessibility via Pfitzinger and Doebner reactions, details the pharmacophoric requirements for enzyme inhibition, and offers validated protocols for synthesis and bioassay.^[3]

Chemical Synthesis & Scaffold Access^{[3][4][5]}

Access to the 2-phenylquinoline-4-carboxylic acid core is primarily achieved through two robust multicomponent reactions: the Pfitzinger Reaction and the Doebner Reaction. The choice of method depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Method A: The Pfitzinger Reaction

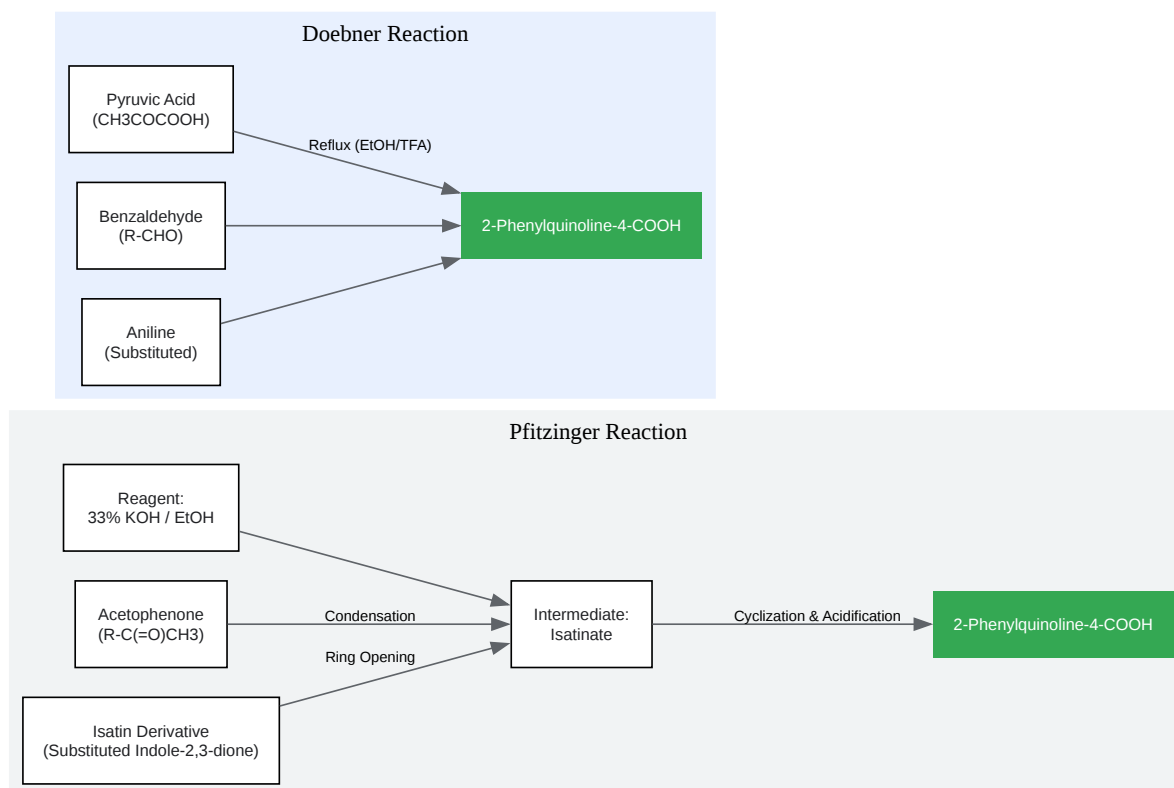
This method involves the condensation of isatin (or substituted isatins) with an acetophenone derivative in a strong base.[4] It is particularly advantageous for introducing substituents at positions 6, 7, and 8 of the quinoline ring by varying the isatin precursor.[3]

Method B: The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde (providing the 2-phenyl group), and pyruvic acid.[1][2] This route is highly versatile for modifying the 2-phenyl ring using diverse benzaldehydes.

Visualization: Synthetic Workflows

The following diagram illustrates the logical flow and chemical inputs for both synthetic pathways.



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Caption: Dual synthetic pathways for accessing the 2-phenylquinoline-4-carboxylic acid scaffold. The Pfitzinger route utilizes isatin precursors, while the Doebner route leverages anilines and aldehydes.[1][3]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 2-phenylquinoline-4-carboxylic acids is dictated by three distinct regions: the carboxylic acid headgroup (Position 4), the phenyl tail (Position 2), and the quinoline backbone.

Region 1: Position 4 (Carboxylic Acid)[4][5][6][7][8][9][10][11][12][13][14]

- Role: This is the primary polar pharmacophore. In hDHODH inhibition, the carboxylate anion forms a critical salt bridge with Arg136 in the ubiquinone-binding tunnel.
- Modifications:
 - Retention: Essential for DHODH and antibacterial activity (mimicking bacterial metabolites).
 - Bioisosteres: Conversion to tetrazoles often retains potency but alters solubility.
 - Derivatization: Conversion to hydroxamic acid (-CONHOH) shifts the activity profile from DHODH to HDAC inhibition (Zinc binding), converting the molecule into an epigenetic modulator [5].

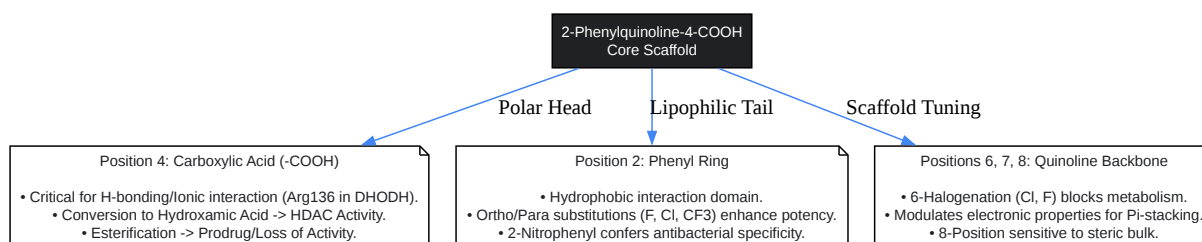
Region 2: Position 2 (Phenyl Ring)

- Role: Provides lipophilic bulk to occupy hydrophobic pockets (e.g., the hydrophobic channel of DHODH).[3]
- Substituents:
 - Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, or -CF₃ at the ortho or para positions of the phenyl ring generally enhance metabolic stability and potency against hDHODH [11].
 - Bulky Groups: Biphenyl or naphthyl substitutions at Position 2 can increase affinity but may reduce solubility (logD > 4.0).
 - Nitro Groups: A 2-nitrophenyl group has been identified in derivatives with significant antibacterial activity against *S. aureus* [4].[5]

Region 3: Quinoline Backbone (Positions 6, 7, 8)[3]

- Role: Modulates the electronic density of the ring system and influences pi-pi stacking interactions with aromatic residues (e.g., Phe/Tyr) in the target protein.
- Substituents:
 - Position 6: Halogenation (e.g., 6-Cl, 6-F) is a common optimization strategy to block metabolic oxidation and improve half-life.
 - Position 8: Substituents here can cause steric clash if too bulky, often reducing binding affinity.[3]

Visualization: SAR Map



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Caption: SAR map detailing the functional roles of the three primary regions of the 2-phenylquinoline-4-carboxylic acid scaffold.

Therapeutic Mechanisms & Quantitative Data[3][7] [14]

Mechanism 1: hDHODH Inhibition (Oncology & Virology)

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Rapidly proliferating cells (cancer, activated T-cells, viruses) rely heavily on this pathway.[3]

- Mechanism: 2-phenylquinoline-4-carboxylic acids bind to the ubiquinone site of hDHODH, preventing the oxidation of dihydroorotate to orotate. This depletes UMP pools, causing cell cycle arrest at the S-phase.
- Key Data: Derivatives like Compound 3f have shown IC50 values in the low nanomolar range [8].

Mechanism 2: Antibacterial Activity

Derivatives exhibit bactericidal activity against Gram-positive pathogens (*S. aureus*, *B. subtilis*).

- Mechanism: While less defined than DHODH, evidence suggests inhibition of DNA gyrase or disruption of membrane integrity due to the amphiphilic nature of the acid [9].

Quantitative Data Summary

Compound ID	Target/Organism	Activity Metric	Value	Reference
D28	HDAC3 (Cancer)	IC50	24.45 μ M	[5]
Compound 3f	hDHODH	IC50	< 100 nM (Est.)	[8]
Compound 5a4	<i>S. aureus</i>	MIC	64 μ g/mL	[4]
Compound 5a7	<i>E. coli</i>	MIC	128 μ g/mL	[4]
S27	SIRT3 (Leukemia)	IC50	5.06 μ M	[7]

Experimental Protocols

Protocol 1: Synthesis via Doebner Reaction

Self-Validating Step: The evolution of CO₂ and the precipitation of the product upon acidification serve as visual confirmation of reaction progress.

- Reagents: Aniline (10 mmol), Benzaldehyde derivative (10 mmol), Pyruvic acid (10 mmol), Ethanol (20 mL).[3]
- Procedure:

- Dissolve aniline and benzaldehyde in ethanol. Stir at room temperature for 15 minutes to form the Schiff base (solution may change color).
- Add pyruvic acid dropwise.
- Reflux the mixture for 3–4 hours.
- Critical Step: Pour the hot reaction mixture into ice-cold water.
- Adjust pH to ~4.0 using dilute HCl if necessary to ensure full protonation of the carboxylic acid.
- Filter the precipitate, wash with cold water, and recrystallize from ethanol.[3]
- Validation: ¹H-NMR should show a singlet around 13.0–14.0 ppm (COOH) and the disappearance of the aldehyde proton.

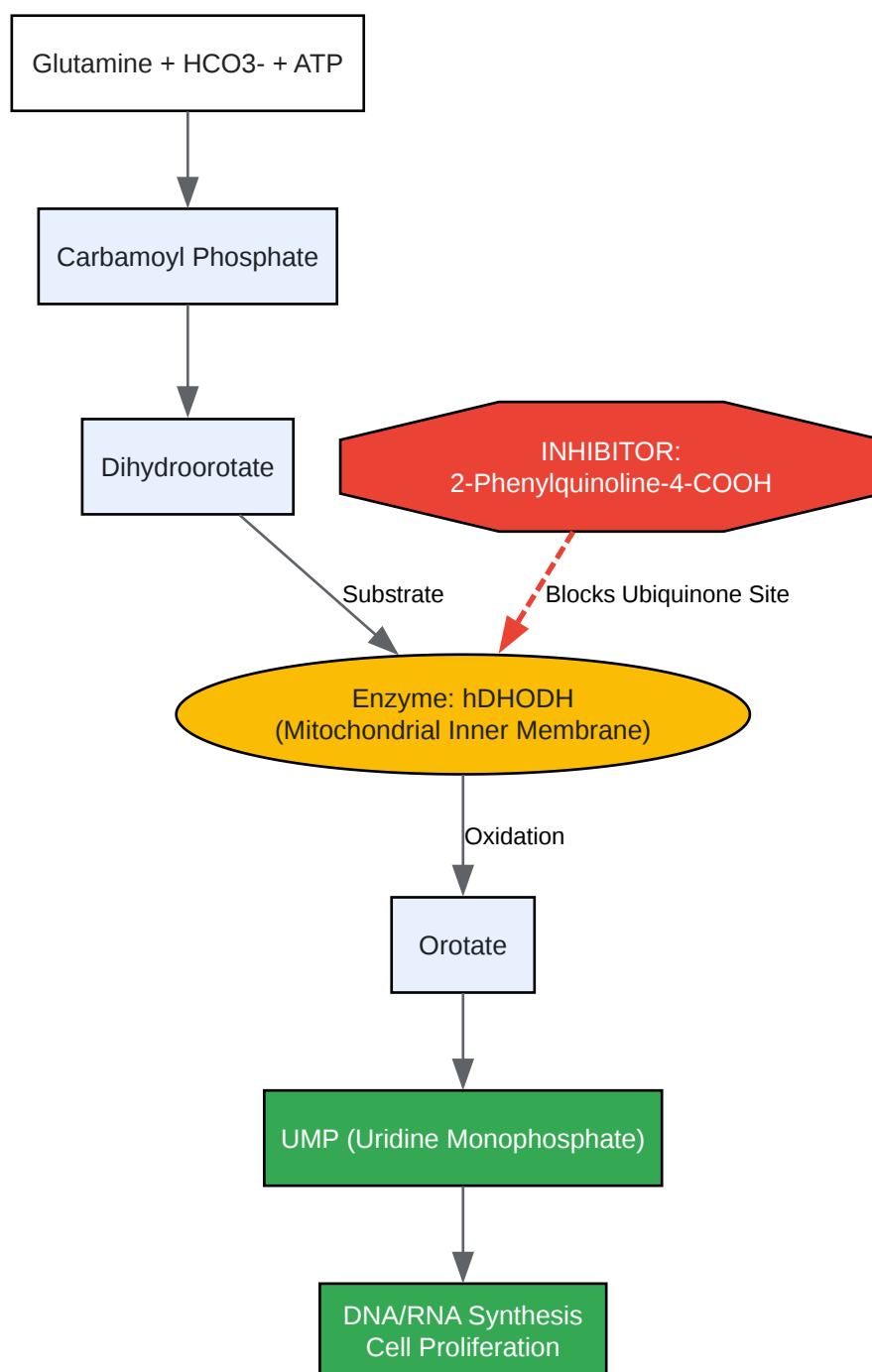
Protocol 2: hDHODH Enzymatic Inhibition Assay

Self-Validating Step: The reduction of DCIP (blue) to DCIPH₂ (colorless) is directly proportional to enzymatic activity.

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
- Reagents: Recombinant hDHODH, L-Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP (2,6-dichlorophenolindophenol - Electron Acceptor).[3]
- Procedure:
 - Incubate hDHODH with the test compound (dissolved in DMSO) for 10 minutes at 25°C.
 - Add the reaction mix containing L-Dihydroorotate (200 μM), Decylubiquinone (20 μM), and DCIP (60 μM).[3]
 - Monitor the decrease in absorbance at 600 nm (reduction of DCIP) over 20 minutes using a spectrophotometer.
- Calculation: Calculate % inhibition relative to DMSO control.

Biological Pathway Visualization

The following diagram details the specific intervention point of these compounds within the de novo pyrimidine biosynthesis pathway.



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Caption: Mechanism of Action: 2-Phenylquinoline-4-carboxylic acids inhibit hDHODH, halting the conversion of dihydroorotate to orotate and blocking pyrimidine synthesis.[3]

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